molecular formula C18H24N4O4 B11125247 methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-leucinate

methyl N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-leucinate

Cat. No.: B11125247
M. Wt: 360.4 g/mol
InChI Key: ZKEJMKASHLBGSY-HNNXBMFYSA-N
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Description

METHYL 4-METHYL-2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PENTANOATE is a complex organic compound that features a benzotriazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PENTANOATE typically involves multiple steps. One common approach is the condensation of a benzotriazine derivative with a suitable amine, followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PENTANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

METHYL 4-METHYL-2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PENTANOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PENTANOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazine derivatives and related heterocyclic compounds. Examples include:

  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

METHYL 4-METHYL-2-[4-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)BUTANAMIDO]PENTANOATE is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]pentanoate

InChI

InChI=1S/C18H24N4O4/c1-12(2)11-15(18(25)26-3)19-16(23)9-6-10-22-17(24)13-7-4-5-8-14(13)20-21-22/h4-5,7-8,12,15H,6,9-11H2,1-3H3,(H,19,23)/t15-/m0/s1

InChI Key

ZKEJMKASHLBGSY-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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